molecular formula C29H40N2O3 B1674501 Lapisteride CAS No. 142139-60-4

Lapisteride

Cat. No.: B1674501
CAS No.: 142139-60-4
M. Wt: 464.6 g/mol
InChI Key: NAGKTIAFDQEFJI-DPMIIFTQSA-N
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Preparation Methods

The synthesis of Lapisteride involves several steps, starting with the preparation of the core steroid structure. The synthetic route typically includes the following steps:

    Formation of the core structure: The core steroid structure is synthesized through a series of reactions involving the formation of the androstene ring system.

    Functionalization: The core structure is then functionalized by introducing the necessary functional groups, such as the methoxyphenyl group and the carboxamide group.

    Final modifications:

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Lapisteride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Lapisteride is unique in its dual inhibition of both isoforms of 5α-reductase. Similar compounds include:

Compared to Finasteride, this compound offers the advantage of inhibiting both isoforms of the enzyme, potentially providing a more comprehensive reduction in dihydrotestosterone levels. it was never marketed, possibly due to issues related to efficacy, safety, or commercial viability .

Properties

CAS No.

142139-60-4

Molecular Formula

C29H40N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2-(4-methoxyphenyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1

InChI Key

NAGKTIAFDQEFJI-DPMIIFTQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CS 891
CS-891
CS891 cpd
N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide
N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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